molecular formula C13H12N2O2 B4766717 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

Cat. No. B4766717
M. Wt: 228.25 g/mol
InChI Key: JHUGLZCZVODVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, also known as ANIBO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. ANIBO is a benzisoxazole derivative that has a unique molecular structure, which makes it an attractive candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been shown to interact with GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to have several biochemical and physiological effects, including anticonvulsant, neuroprotective, and analgesic effects. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to have analgesic effects in animal models of pain, which may be mediated by its interaction with voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has several advantages as a research tool, including its unique molecular structure, which makes it an attractive scaffold for drug discovery. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been shown to have a high degree of selectivity for voltage-gated sodium channels, which makes it a useful tool for studying the role of these channels in neuronal excitability. However, 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, including the development of new 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives with improved biological activities and the elucidation of the mechanism of action of 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives with improved solubility and bioavailability may also be developed for use as therapeutic agents. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one may also be investigated for its potential use as a tool for studying the role of voltage-gated sodium channels in neurological disorders, such as epilepsy and chronic pain.

Scientific Research Applications

3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives have been synthesized and evaluated for their biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a material for organic electronics.

properties

IUPAC Name

3-anilino-6,7-dihydro-5H-1,2-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-10-7-4-8-11-12(10)13(15-17-11)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUGLZCZVODVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NO2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylamino)-6,7-dihydro-1,2-benzoxazol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Reactant of Route 2
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Reactant of Route 3
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Reactant of Route 4
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Reactant of Route 5
Reactant of Route 5
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Reactant of Route 6
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.